(2E)-N-(3-chlorophenyl)-2-cyano-3-(1,2,5-trimethyl-1H-pyrrol-3-yl)prop-2-enamide
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Overview
Description
(E)-N~1~-(3-CHLOROPHENYL)-2-CYANO-3-(1,2,5-TRIMETHYL-1H-PYRROL-3-YL)-2-PROPENAMIDE is an organic compound that features a cyano group, a chlorophenyl group, and a trimethylpyrrole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N~1~-(3-CHLOROPHENYL)-2-CYANO-3-(1,2,5-TRIMETHYL-1H-PYRROL-3-YL)-2-PROPENAMIDE typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a Friedel-Crafts acylation reaction.
Formation of the Propenamide Moiety: The propenamide moiety can be formed via a Knoevenagel condensation reaction between an aldehyde and a nitrile.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(E)-N~1~-(3-CHLOROPHENYL)-2-CYANO-3-(1,2,5-TRIMETHYL-1H-PYRROL-3-YL)-2-PROPENAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or hydrogen gas (H~2~) with a palladium catalyst can be used.
Substitution: Nucleophiles such as hydroxide ions (OH^-) or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.
Scientific Research Applications
Chemistry
In chemistry, (E)-N~1~-(3-CHLOROPHENYL)-2-CYANO-3-(1,2,5-TRIMETHYL-1H-PYRROL-3-YL)-2-PROPENAMIDE can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
In biological research, this compound might be studied for its potential biological activity, such as antimicrobial or anticancer properties. Its interactions with biological macromolecules could provide insights into new therapeutic targets.
Medicine
In medicinal chemistry, (E)-N~1~-(3-CHLOROPHENYL)-2-CYANO-3-(1,2,5-TRIMETHYL-1H-PYRROL-3-YL)-2-PROPENAMIDE could be investigated as a lead compound for drug development. Its structural features might be optimized to enhance its pharmacological properties.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (E)-N~1~-(3-CHLOROPHENYL)-2-CYANO-3-(1,2,5-TRIMETHYL-1H-PYRROL-3-YL)-2-PROPENAMIDE would depend on its specific application. For example, if it is used as an antimicrobial agent, it might disrupt bacterial cell membranes or inhibit essential enzymes. If used in materials science, its mechanism might involve polymerization or cross-linking reactions.
Comparison with Similar Compounds
Similar Compounds
(E)-N~1~-(3-BROMOPHENYL)-2-CYANO-3-(1,2,5-TRIMETHYL-1H-PYRROL-3-YL)-2-PROPENAMIDE: Similar structure with a bromophenyl group instead of a chlorophenyl group.
(E)-N~1~-(3-FLUOROPHENYL)-2-CYANO-3-(1,2,5-TRIMETHYL-1H-PYRROL-3-YL)-2-PROPENAMIDE: Similar structure with a fluorophenyl group instead of a chlorophenyl group.
Uniqueness
The uniqueness of (E)-N~1~-(3-CHLOROPHENYL)-2-CYANO-3-(1,2,5-TRIMETHYL-1H-PYRROL-3-YL)-2-PROPENAMIDE lies in its specific combination of functional groups, which can impart unique chemical and biological properties. The presence of the chlorophenyl group, cyano group, and trimethylpyrrole moiety can influence its reactivity and interactions with other molecules.
Properties
Molecular Formula |
C17H16ClN3O |
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Molecular Weight |
313.8 g/mol |
IUPAC Name |
(E)-N-(3-chlorophenyl)-2-cyano-3-(1,2,5-trimethylpyrrol-3-yl)prop-2-enamide |
InChI |
InChI=1S/C17H16ClN3O/c1-11-7-13(12(2)21(11)3)8-14(10-19)17(22)20-16-6-4-5-15(18)9-16/h4-9H,1-3H3,(H,20,22)/b14-8+ |
InChI Key |
VFBIVZJOHHDRBD-RIYZIHGNSA-N |
Isomeric SMILES |
CC1=CC(=C(N1C)C)/C=C(\C#N)/C(=O)NC2=CC(=CC=C2)Cl |
Canonical SMILES |
CC1=CC(=C(N1C)C)C=C(C#N)C(=O)NC2=CC(=CC=C2)Cl |
Origin of Product |
United States |
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